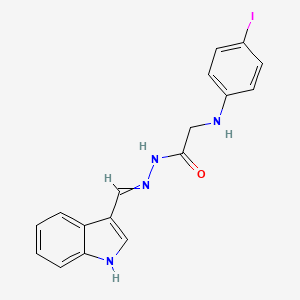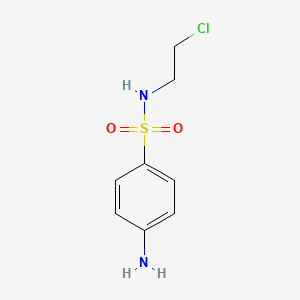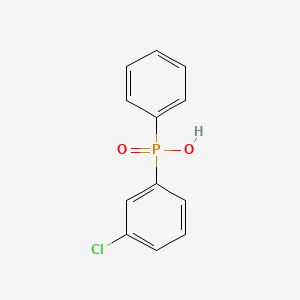
Phosphinic acid, (m-chlorophenyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinic acid, (m-chlorophenyl)phenyl- is a chemical compound with the molecular formula C12H10ClO2P It is a derivative of phosphinic acid where one of the hydrogen atoms is replaced by a (m-chlorophenyl)phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phosphinic acid, (m-chlorophenyl)phenyl- typically involves the reaction of phenylphosphinic acid with m-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of phosphinic acid, (m-chlorophenyl)phenyl- may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions: Phosphinic acid, (m-chlorophenyl)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chlorine atom in the (m-chlorophenyl) group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
科学研究应用
Phosphinic acid, (m-chlorophenyl)phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which phosphinic acid, (m-chlorophenyl)phenyl- exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.
相似化合物的比较
Phenylphosphinic acid: Similar in structure but lacks the (m-chlorophenyl) group.
Phosphonic acid: Contains a P=O bond and two hydroxyl groups, differing in structure and reactivity.
Phosphinic acid: The parent compound, simpler in structure without the phenyl or (m-chlorophenyl) groups.
Uniqueness: Phosphinic acid, (m-chlorophenyl)phenyl- is unique due to the presence of both phenyl and (m-chlorophenyl) groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
5435-76-7 |
|---|---|
分子式 |
C12H10ClO2P |
分子量 |
252.63 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H10ClO2P/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,(H,14,15) |
InChI 键 |
KFYUDODGSTXHRH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC(=CC=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


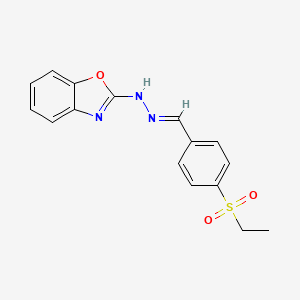

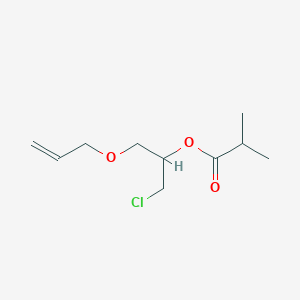
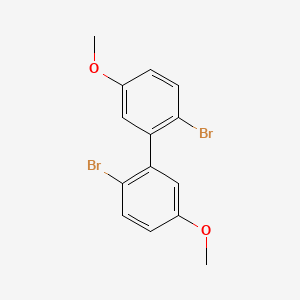

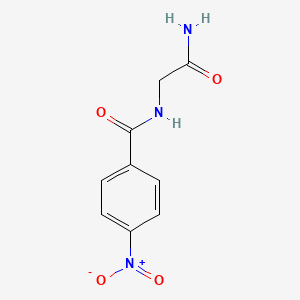
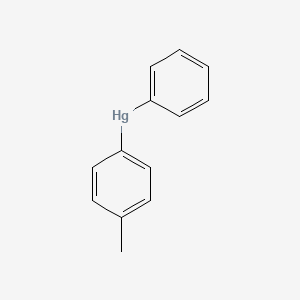

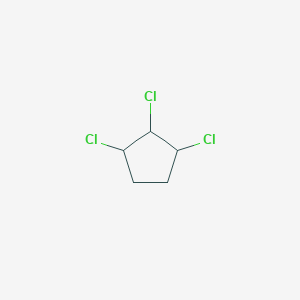
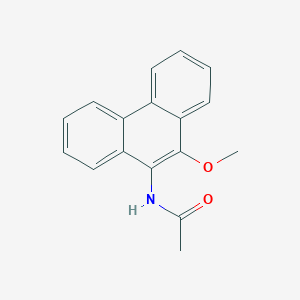
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
